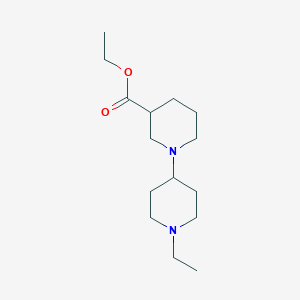
1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine, also known as CNB-001, is a synthetic compound that has gained attention for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine increases cAMP levels, which may help to protect neurons from damage and inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has neuroprotective and anti-inflammatory effects. 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to reduce oxidative stress and inflammation in the brain, which may help to prevent or slow down the progression of neurological disorders. Additionally, 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to improve cognitive function and motor skills in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its relatively low toxicity. Studies have shown that 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine is well-tolerated in animal models and does not cause significant side effects. However, one limitation of using 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine. Additionally, further studies are needed to better understand the mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine and to identify its potential therapeutic applications in other neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine in humans.
Métodos De Síntesis
The synthesis of 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-methoxyphenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. Studies have shown that 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has neuroprotective and anti-inflammatory effects, which may help to prevent or slow down the progression of these disorders.
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-16(17)20-8-10-21(11-9-20)18(23)14-7-6-13(22(24)25)12-15(14)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHVMCALIYNCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4978988.png)


![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4979018.png)
![3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4979021.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3,5-dimethylbenzamide](/img/structure/B4979040.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4979043.png)
![5-(1,3-benzodioxol-5-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4979051.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4979054.png)




![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B4979095.png)